molecular formula C11H14OS B3056416 3-methyl-1-(phenylsulfanyl)butan-2-one CAS No. 71221-49-3

3-methyl-1-(phenylsulfanyl)butan-2-one

Cat. No.: B3056416
CAS No.: 71221-49-3
M. Wt: 194.3 g/mol
InChI Key: MZAUOCRPISRSTQ-UHFFFAOYSA-N
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Description

3-methyl-1-(phenylsulfanyl)butan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of a phenylsulfanyl group attached to a butan-2-one backbone, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

3-methyl-1-(phenylsulfanyl)butan-2-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(phenylsulfanyl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with thiophenol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the thiophenol. The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(phenylsulfanyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products

Mechanism of Action

The mechanism of action of 3-methyl-1-(phenylsulfanyl)butan-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(phenylsulfanyl)propan-2-one
  • 3-methyl-1-(phenylsulfanyl)pentan-2-one
  • 3-methyl-1-(phenylsulfanyl)hexan-2-one

Uniqueness

3-methyl-1-(phenylsulfanyl)butan-2-one is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the phenylsulfanyl group enhances its nucleophilicity and allows for a wide range of chemical transformations. Additionally, its intermediate size and molecular weight make it a versatile building block in organic synthesis .

Properties

IUPAC Name

3-methyl-1-phenylsulfanylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAUOCRPISRSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CSC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338805
Record name 3-Methyl-1-phenylsulfanyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71221-49-3
Record name 3-Methyl-1-phenylsulfanyl-butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of thiophenol (4.44 mL; 43.4 mmol) in diethyl ether (29 mL) was added pyridine (17.2 mL; 0.21 mol), followed by the drop-wise addition of a solution of compound 563-B (7.18 g; 43.5 mmol) in diethyl ether (15 mL), at ambient temperature, and the reaction was stirred for 72 h. The reaction was diluted with EtOAc, washed with 2N HCl, H2O, brine, dried over Na2SO4, filtered and the solvent evaporated under reduced pressure. The crude residue was purified by flash column chromatography (SiO2) eluting with a heptane-EtOAc gradient to afford compound 563-C as an oil. 1H-NMR (CDCl3): δ 1.09-1.10 (d, 6H), 2.90-2.97 (m, 1H), 3.75 (s, 2H), 7.18-7.35 (m, 5H).
Quantity
4.44 mL
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
7.18 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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